molecular formula C23H18N2O2 B4964285 4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B4964285
M. Wt: 354.4 g/mol
InChI Key: ICTRNWORWUHRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as BPC157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. BPC157 has been shown to have a wide range of biological effects, including promoting tissue healing, reducing inflammation, and protecting against oxidative stress. In

Scientific Research Applications

4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential therapeutic applications. It has been shown to promote tissue healing, reduce inflammation, and protect against oxidative stress. This compound has been studied in a variety of animal models, including rats, rabbits, and pigs. It has been shown to be effective in promoting healing in a variety of tissues, including muscle, bone, and skin. This compound has also been shown to have potential applications in the treatment of inflammatory bowel disease, liver damage, and spinal cord injury.

Mechanism of Action

The exact mechanism of action of 4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it is thought to work by promoting the production of growth factors, such as vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-beta). These growth factors promote tissue healing and regeneration. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to promote tissue healing, reduce inflammation, and protect against oxidative stress. This compound has also been shown to improve blood flow and reduce blood pressure. In addition, it has been shown to have anti-ulcer effects and to protect against liver damage.

Advantages and Limitations for Lab Experiments

4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. It is stable and can be stored for long periods of time without losing its biological activity. It is also relatively easy to synthesize using solid-phase peptide synthesis techniques. However, there are also some limitations to working with this compound. It is relatively expensive compared to other peptides, and it can be difficult to obtain in large quantities. In addition, there is still much that is not known about its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research on 4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One area of interest is its potential use in the treatment of inflammatory bowel disease. This compound has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease, and there is potential for it to be developed into a new therapy for this condition. Another area of interest is its potential use in the treatment of spinal cord injury. This compound has been shown to promote tissue healing and regeneration in animal models of spinal cord injury, and there is potential for it to be developed into a new therapy for this condition. Finally, there is potential for this compound to be developed into a new therapy for liver damage, as it has been shown to have protective effects in animal models of liver damage.

Synthesis Methods

4-(4-biphenylylcarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a solid support, with each amino acid added in a specific sequence. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC). The purity of the final product is critical for its biological activity and efficacy.

properties

IUPAC Name

5-methyl-2-phenyl-4-(4-phenylbenzoyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-16-21(23(27)25(24-16)20-10-6-3-7-11-20)22(26)19-14-12-18(13-15-19)17-8-4-2-5-9-17/h2-15,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTRNWORWUHRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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